(-)-Corey lactone benzoate

説明

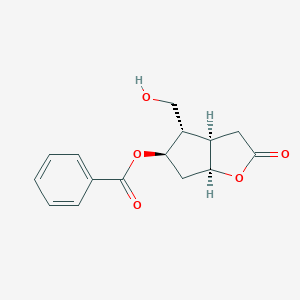

コリーラクトン安息香酸エステルは、様々な生理機能を持つ化合物であるプロスタグランジンの合成における重要な中間体です。この化合物は、著名な化学者であるエリアス・ジェームズ・コリーによって初めて合成されました。 コリーラクトン安息香酸エステルの分子式はC15H16O5であり、有機合成、特に様々な医薬品や天然物の調製において重要な役割を果たすことが知られています .

準備方法

合成ルートと反応条件: コリーラクトン安息香酸エステルは、コリーラクトンのベンゾイル化反応によって合成することができます。このプロセスには、以下のステップが含まれます。

ベンゾイル化反応: コリーラクトンは、-20°Cから100°Cの制御された温度でベンゾイルクロリドと反応して、コリーラクトンジベンゾイル酸エステルを生成します。

エステル交換反応: コリーラクトンジベンゾイル酸エステルは、酸性条件下でエステル交換反応を受け、選択的に一方のベンゾイル基が除去され、コリーラクトン安息香酸エステルが生成されます

工業生産方法: コリーラクトン安息香酸エステルの工業生産は、同様の合成ルートに従いますが、より高い収率と純度が得られるように最適化されています。 このプロセスは、シンプルでコスト効率が高く、大規模生産に適するように設計されています .

3. 化学反応解析

反応の種類: コリーラクトン安息香酸エステルは、以下を含む様々な化学反応を受けます。

酸化: これは、異なる誘導体を形成するために酸化することができます。

還元: 還元反応は、その官能基を修飾することができます。

置換: 特に求核置換反応は一般的です。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。

置換: 条件は、水酸化物イオンやアミンなどの求核剤を伴うことがよくあります。

主要な生成物: これらの反応から生成される主な生成物には、様々なプロスタグランジン類似体やその他の生物活性化合物があります .

4. 科学研究への応用

コリーラクトン安息香酸エステルはその汎用性から、科学研究で広く使用されています。

化学: これは、複雑な分子の合成におけるキラルビルディングブロックとして役立ちます。

生物学: これは、プロスタグランジンとその生理的役割の研究に使用されます。

医学: これは、炎症や心臓血管疾患などの様々な状態の治療に使用される、プロスタグランジンベースの薬物の合成における前駆体です。

化学反応の分析

Types of Reactions: Corey Lactone Benzoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions include various prostaglandin analogs and other biologically active compounds .

科学的研究の応用

Synthesis of Prostaglandins

One of the most significant applications of (-)-Corey lactone benzoate is in the synthesis of prostaglandins, which are crucial lipid compounds involved in various physiological functions. The compound acts as an intermediate in the synthesis pathways for several prostaglandin derivatives:

- Prostaglandin E2 (PGE2) Agonists : this compound has been utilized to synthesize selective agonists for the PGE2 receptor subtype EP4, such as rivenprost. This application highlights its importance in developing drugs that target specific prostaglandin receptors, which can have therapeutic implications in inflammation and pain management .

Table 1: Prostaglandin Synthesis Utilizing this compound

| Prostaglandin Derivative | Methodology | Reference |

|---|---|---|

| PGE2 Agonist (Rivenprost) | Synthesis involving this compound as a precursor | |

| Other Prostaglandins | General synthetic pathways utilizing lactones |

Organic Synthesis Applications

This compound is also employed in various organic synthesis reactions due to its reactivity and structural features. It can undergo transformations to yield other valuable compounds:

- Silyl-to-Hydroxy Conversions : The compound can be involved in stereocontrolled reactions that facilitate the conversion of silyl groups to hydroxyl groups, which is essential in synthesizing complex organic molecules .

- Diels-Alder Reactions : The compound's structure allows it to participate in Diels-Alder reactions, contributing to the formation of cyclic compounds that are prevalent in natural products and pharmaceuticals .

Fragrance and Flavor Industry

Beyond its pharmaceutical applications, this compound finds utility in the fragrance industry. Its aromatic properties make it suitable for formulating fragrances and flavorings, contributing to the sensory profiles of various consumer products.

Case Studies and Research Findings

Several studies have documented the utility of this compound in synthetic chemistry:

- Study on Conformational Flexibility : Research examining the conformational flexibility of Corey lactone derivatives indicated that variations like benzoates exhibit distinct vibrational characteristics, which can influence their reactivity and interactions with biological targets .

- Synthetic Methodologies : Various synthetic methodologies have been developed for preparing derivatives of Corey lactone, emphasizing the ease of modification and high yields achievable with this compound .

作用機序

コリーラクトン安息香酸エステルの作用機序は、プロスタグランジンの合成における中間体としての役割を含みます。プロスタグランジンは、炎症、血流、血栓の形成などの様々な生理プロセスを調節する局所ホルモンとして作用する脂質化合物です。

類似化合物:

コリーラクトン: コリーラクトン安息香酸エステルが誘導される親化合物。

プロスタグランジン類似体: プロスタグランジンと構造的に類似した化合物で、多くの場合、コリーラクトン安息香酸エステルを中間体として使用して合成されます。

ユニークさ: コリーラクトン安息香酸エステルは、特定の構造のためにユニークであり、これによりターゲット分子へのキラリティの効率的な導入が可能になります。 この特性は、プロスタグランジンやその他の生物活性化合物の合成における貴重なツールとなっています .

類似化合物との比較

Corey Lactone: The parent compound from which Corey Lactone Benzoate is derived.

Prostaglandin Analogs: Compounds structurally similar to prostaglandins, often synthesized using Corey Lactone Benzoate as an intermediate.

Uniqueness: Corey Lactone Benzoate is unique due to its specific structure, which allows for the efficient introduction of chirality into target molecules. This property makes it an invaluable tool in the synthesis of prostaglandins and other biologically active compounds .

生物活性

(-)-Corey lactone benzoate is a synthetic compound derived from Corey lactone, notable for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₅H₁₆O₅, with a molecular weight of approximately 276.28 g/mol. It is characterized by its chiral nature and exists as a crystalline solid. The compound features a unique structure that includes a benzoyl group, which is introduced during the synthesis process involving Corey lactone and benzoic acid chloride .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses activity against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents.

- Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects, suggesting its utility in treating conditions associated with inflammation.

- Analgesic Effects : Preliminary research indicates that this compound may have analgesic properties, contributing to pain modulation pathways.

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against specific bacterial and fungal strains | |

| Anti-inflammatory | Potential for reducing inflammation | |

| Analgesic | May modulate pain pathways |

The mechanism of action for this compound involves interactions with various biological pathways. For instance, its structural features allow it to engage with receptors involved in pain and inflammation modulation. Studies have indicated that the compound's interactions may influence cytokine production and other inflammatory mediators .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The primary method includes the benzoylation of Corey lactone using benzoyl chloride in the presence of a catalyst. This process is followed by purification steps to isolate the desired product. The efficiency of these methods can vary based on reaction conditions and reagents used .

Synthesis Overview

| Step | Description |

|---|---|

| Benzoylation | Reaction of Corey lactone with benzoyl chloride |

| Purification | Isolation of this compound from by-products |

| Characterization | Analysis of purity and structure via spectroscopic methods |

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy Study : A study published in the Journal of Antibiotics demonstrated the effectiveness of this compound against specific strains of bacteria and fungi, highlighting its potential as an antimicrobial agent.

- Inflammation Model : In vivo studies assessed the anti-inflammatory effects in animal models, showing significant reductions in inflammation markers upon administration of the compound .

- Pain Modulation Research : Research focused on pain modulation pathways indicated that this compound could influence pain perception through receptor interactions, suggesting its potential use in analgesic therapies .

特性

IUPAC Name |

[(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c16-8-11-10-6-14(17)19-12(10)7-13(11)20-15(18)9-4-2-1-3-5-9/h1-5,10-13,16H,6-8H2/t10-,11-,12+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRRYUZUDKVCOO-FVCCEPFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960341 | |

| Record name | 4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39746-00-4 | |

| Record name | (3aR,4S,5R,6aS)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39746-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3aR-(3aα,4α,5β,6aα)]-hexahydro-4-(hydroxymethyl)-2-oxo-2H-cyclopenta[b]furan-5-yl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。